molecular formula C7H9N3O B13319059 3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile

3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13319059
M. Wt: 151.17 g/mol
InChI Key: QPDUCMXVGDHHFC-UHFFFAOYSA-N
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Description

3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of acid-catalyzed transamination followed by base-catalyzed cyclization . For instance, the reaction of diethyl [(dimethylamino)methylene]malonate with arylhydrazines under acidic conditions forms the intermediate hydrazones, which then undergo cyclization to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to facilitate the synthesis . The scalability of these processes makes them suitable for large-scale production in the pharmaceutical and agricultural industries.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-5-ol
  • 1-Methyl-5-hydroxy-1H-pyrazole
  • 1-Methylpyrazol-5-ol

Uniqueness

3-Ethyl-5-hydroxy-1-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-ethyl-2-methyl-3-oxo-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-3-6-5(4-8)7(11)10(2)9-6/h9H,3H2,1-2H3

InChI Key

QPDUCMXVGDHHFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N(N1)C)C#N

Origin of Product

United States

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